molecular formula C17H22Cl2N2O4S B4066118 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine

4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine

Cat. No. B4066118
M. Wt: 421.3 g/mol
InChI Key: BOROYCQMUDSLEX-UHFFFAOYSA-N
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Description

4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a range of applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Derivatization and Detection Techniques

The compound's relevance is evident in analytical chemistry, especially for the derivatization and detection of aliphatic amines in environmental samples. For instance, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in waste water and surface water using derivatization techniques similar to those that might employ 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine or related compounds. These methods involve derivatization within the aqueous medium, followed by extraction and measurement by GC-MS, highlighting the compound's utility in enhancing detection sensitivity and specificity for environmental pollutants Sacher, F., Lenz, S., & Brauch, H. (1997).

Crystal Engineering and Supramolecular Assemblies

The compound's potential in crystal engineering is underscored by research on supramolecular assemblies involving similar structural frameworks. Arora and Pedireddi (2003) described the crystal engineering of supramolecular assemblies with aza donor molecules, which could parallel the interactions and assembly mechanisms facilitated by 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine, thereby contributing to the development of novel crystal structures with specific properties Arora, K., & Pedireddi, V. (2003).

Fluorescence Probes and pH-sensitive Switches

In the realm of fluorescent probes, the structural features of 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine may be leveraged to develop pH-sensitive fluorescence probes. Ihmels et al. (2005) demonstrated the creation of fluorescence probes with significant red-shifts of absorption and emission maxima upon protonation, indicating the compound's potential in designing fluorescence switches or sensors that are responsive to environmental pH changes Ihmels, H., Meiswinkel, A., Mohrschladt, C. J., Otto, D., Waidelich, M., Towler, M., White, R., Albrecht, M., & Schnurpfeil, A. (2005).

Synthesis of Novel Heterocyclic Compounds

Moreover, the compound serves as a precursor or intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. For example, Yehia, Polborn, and Müller (2002) outlined a method for synthesizing cyclopentyl and cyclohexyl annealed pyridines in good yields, demonstrating the compound's utility in constructing complex molecular architectures that could have diverse applications in medicinal chemistry Yehia, N. A. M., Polborn, K., & Müller, T. (2002).

properties

IUPAC Name

(2,4-dichloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4S/c1-11-9-20(10-12(2)25-11)17(22)13-7-16(15(19)8-14(13)18)26(23,24)21-5-3-4-6-21/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROYCQMUDSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,4-Dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
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4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
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4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
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4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
Reactant of Route 5
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4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
Reactant of Route 6
4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine

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